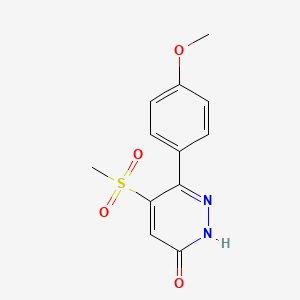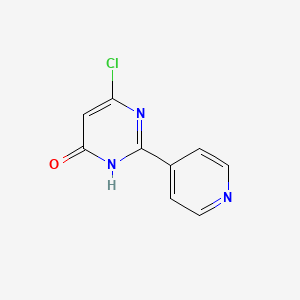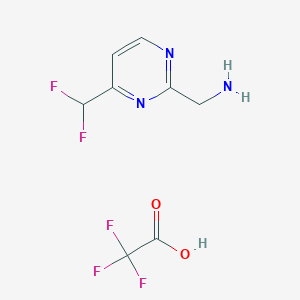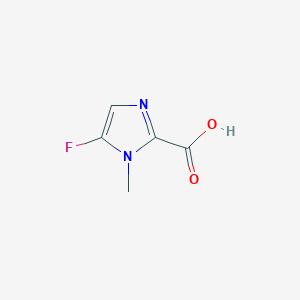
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the class of pyrimidinylpiperazines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and a trifluoroacetate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced piperazine compounds.
科学的研究の応用
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications, including:
Biology: The compound is employed in the synthesis of various biologically active molecules, including potential drug candidates.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity.
作用機序
The mechanism of action of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter levels and influence various physiological processes.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidinylpiperazine derivatives such as:
Buspirone: An anxiolytic agent.
Dasatinib: An anticancer agent.
Eptapirone: An anxiolytic agent.
Gepirone: An anxiolytic agent.
Ipsapirone: An anxiolytic agent.
Piribedil: An antiparkinsonian agent.
Revospirone: An anxiolytic agent.
Tandospirone: An anxiolytic agent.
Tirilazad: A neuroprotective agent.
Umespirone: An anxiolytic agent.
Zalospirone: An anxiolytic agent.
Uniqueness
What sets 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) apart from these similar compounds is its unique trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C13H16F6N4O4 |
|---|---|
分子量 |
406.28 g/mol |
IUPAC名 |
2-methyl-5-piperazin-1-ylpyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N4.2C2HF3O2/c1-8-11-6-9(7-12-8)13-4-2-10-3-5-13;2*3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;2*(H,6,7) |
InChIキー |
YZGVYGOEMWQOKS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=N1)N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


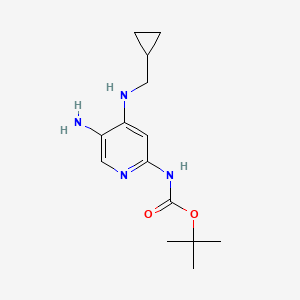

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)

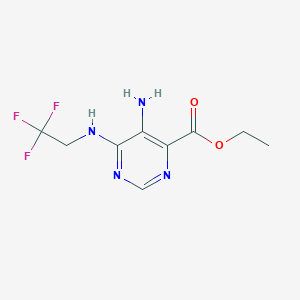
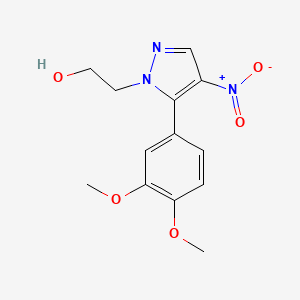
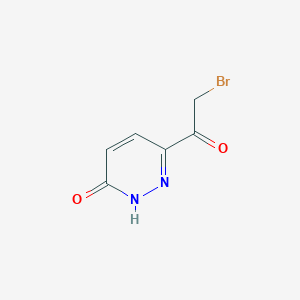
![3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055585.png)
